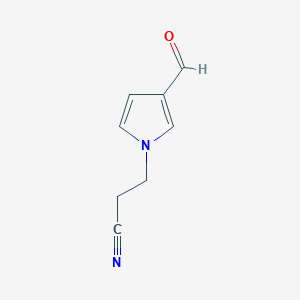

3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile

Description

Overview of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis

Pyrrole is an aromatic five-membered heterocyclic compound with the chemical formula C₄H₄NH. wikipedia.org The pyrrole ring is a fundamental structural motif found in a vast array of natural products essential to life, including heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. chemicalbook.comuctm.edu Beyond its natural prevalence, the pyrrole scaffold is a cornerstone in medicinal chemistry and materials science. researchgate.net Pyrrole and its derivatives exhibit a wide spectrum of biological activities, such as anti-inflammatory, antimicrobial, antitumor, and cholesterol-lowering properties. rsc.orgnih.gov Consequently, they are integral components in many pharmaceutical drugs, including the anti-inflammatory drug tolmetin (B1215870) and the cholesterol-lowering drug atorvastatin. uctm.edupharmaguideline.com

In organic synthesis, pyrroles serve as versatile intermediates for creating complex molecules, agrochemicals, and dyes. uctm.edu The aromatic nature of the pyrrole ring makes it more reactive than benzene (B151609) towards electrophilic substitution, typically occurring at the C2 position (alpha-position) due to the greater stability of the resulting cationic intermediate. uctm.edupharmaguideline.com Several classic methods are employed for synthesizing the pyrrole ring, most notably the Paal-Knorr, Knorr, and Hantzsch syntheses, which allow for the construction of variously substituted pyrroles from acyclic precursors. researchgate.netpharmaguideline.com

Table 1: Physicochemical Properties of Pyrrole

| Property | Value |

|---|---|

| Chemical Formula | C₄H₅N |

| Molar Mass | 67.091 g·mol⁻¹ |

| Appearance | Colorless volatile liquid |

| Density | 0.967 g cm⁻³ |

| Melting Point | -23 °C |

| Boiling Point | 129 to 131 °C |

| Acidity (pKa of N-H) | 17.5 |

This table presents key properties of the parent pyrrole heterocycle.

The Role of N-Substituted Pyrrole Architectures

The modification of the pyrrole ring at the nitrogen atom, creating N-substituted pyrroles, is a crucial strategy in synthetic chemistry for tuning the molecule's physical, chemical, and biological properties. nih.gov The proton on the pyrrole nitrogen is moderately acidic (pKa of 17.5), allowing it to be removed by a strong base to form the pyrrolide anion. wikipedia.org This anion is nucleophilic and can react with various electrophiles, such as alkyl halides, to yield N-substituted pyrroles. wikipedia.org

One of the most direct and widely used methods for preparing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edumdpi.comresearchgate.net This method is highly versatile, enabling the introduction of a wide range of substituents onto the nitrogen atom. These N-substituents can influence the molecule's reactivity, solubility, and biological interactions. For instance, N-substituted pyrrole scaffolds have been investigated as potential anticancer and antiviral agents, where the nature of the N-substituent is critical for activity. nih.govnih.gov Furthermore, N-substitution can direct subsequent reactions on the pyrrole ring and is used to create complex molecular architectures, including those capable of undergoing cycloaddition reactions. wikipedia.org

Importance of Formyl and Nitrile Functionalities in Pyrrole Derivatives

The introduction of formyl (-CHO) and nitrile (-CN) groups onto the pyrrole framework imparts valuable reactivity and can significantly enhance biological activity.

The formyl group is a versatile functional handle in organic synthesis. Formylpyrroles, or pyrrole aldehydes, are key intermediates for building more complex molecules. nih.gov They can be synthesized through methods like the Vilsmeier-Haack reaction. wikipedia.org The aldehyde functionality can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. google.com Notably, 2-formylpyrrole derivatives are found in nature, often as products of the Maillard reaction, and have been shown to possess interesting biological properties, including antioxidant and immunostimulatory effects. rsc.org

The nitrile group is another important functionality in medicinal chemistry. Its inclusion in a molecule can modulate polarity and metabolic stability. Research has shown that the introduction of a nitrile group can dramatically increase a compound's potency; for example, one study reported a tenfold increase in activity against tumor cells for a pyrrole derivative upon addition of a nitrile group. rsc.org Furthermore, 3-cyanopyrroles are highly sought-after synthetic targets because the cyano group is a valuable precursor that can be readily converted into other functional groups, such as amines, amides, or carboxylic acids, which are present in many drug candidates. nih.gov The synthesis of polyfunctionalized pyrroles containing nitrile motifs is an active area of research. organic-chemistry.org

Contextualizing 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile within Pyrrole Chemistry Research

The specific compound, this compound, represents a unique molecular architecture that combines the key features discussed previously. Its structure consists of:

A central pyrrole ring .

An N-substituted propanenitrile group , which attaches an alkyl chain with a terminal nitrile functionality directly to the pyrrole nitrogen.

A formyl group at the C3 position (beta-position) of the pyrrole ring.

This particular arrangement is significant for several reasons. The N-propanenitrile substituent provides a potential point of interaction for biological targets and can be synthetically modified. The placement of the formyl group at the C3 position is particularly noteworthy. As electrophilic substitution on the pyrrole ring preferentially occurs at the C2 position, the synthesis of 3-substituted isomers often requires specialized strategies, making them less common but valuable synthetic building blocks. uctm.edu

Therefore, this compound stands as an interesting target within pyrrole chemistry. It is a polyfunctionalized molecule that brings together the synthetic versatility of a C3-aldehyde and an N-alkylnitrile, offering multiple reactive sites for the construction of more elaborate heterocyclic systems relevant to pharmaceutical and materials science research.

Research Gaps and Future Directions in N-Substituted 3-Formylpyrrole Chemistry

Despite the broad interest in pyrrole chemistry, specific research into N-substituted 3-formylpyrroles, including this compound, reveals several knowledge gaps and opportunities for future investigation.

Research Gaps:

Targeted Synthetic Methods: There is a lack of general and high-yielding synthetic routes specifically designed for N-substituted 3-formylpyrroles. Developing efficient methods to control regioselectivity and introduce the formyl group at the C3 position in the presence of various N-substituents remains a challenge.

Biological Profiling: The biological activities of this specific subclass of pyrroles are largely unexplored. While N-substituted pyrroles and formylpyrroles independently show promise, the unique combination of these features, particularly with C3-formylation, has not been systematically evaluated for potential therapeutic applications.

Reactivity Studies: Detailed studies on the chemical reactivity of N-substituted 3-formylpyrroles are limited. Understanding how the N-substituent electronically and sterically influences the reactivity of the C3-aldehyde is crucial for its application as a synthetic intermediate.

Structure-Activity Relationships (SAR): Due to the limited number of synthesized analogues, no comprehensive SAR studies exist for this class of compounds.

Future Directions:

Synthetic Methodology Development: Future research should focus on creating novel and robust synthetic pathways to access a diverse library of N-substituted 3-formylpyrroles with varied N-alkyl and N-aryl substituents.

Biological Screening: These compounds should be systematically screened for a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, to uncover their therapeutic potential. nih.govnih.gov

Application in Complex Synthesis: The utility of these molecules as versatile building blocks in multicomponent reactions and total synthesis of natural products should be explored.

Materials Science Applications: The unique electronic properties conferred by the substituent pattern could be investigated for applications in the development of novel organic dyes, sensors, or polymers. rsc.org

Structure

3D Structure

Properties

CAS No. |

731002-12-3 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-(3-formylpyrrol-1-yl)propanenitrile |

InChI |

InChI=1S/C8H8N2O/c9-3-1-4-10-5-2-8(6-10)7-11/h2,5-7H,1,4H2 |

InChI Key |

GCNXTSZRYOBXEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1C=O)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Formyl 1h Pyrrol 1 Yl Propanenitrile

Strategies for Constructing the N-Substituted Pyrrole (B145914) Core

The formation of the N-(2-cyanoethyl)pyrrole skeleton is the critical initial step. Various classical and modern synthetic methods can be employed to achieve this, primarily by forming the heterocyclic ring through cyclization reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to different functional groups.

The Paal-Knorr synthesis is one of the most direct and widely utilized methods for preparing pyrroles. researchgate.netpharmaguideline.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to form the pyrrole ring via a dehydrative cyclization. researchgate.netmdpi.com For the synthesis of the 3-(1H-pyrrol-1-yl)propanenitrile core, this would involve the reaction of succinaldehyde (B1195056) or a synthetic equivalent with 3-aminopropanenitrile (B50555).

A common and practical precursor to the unstable succinaldehyde is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to provide the required 1,4-dicarbonyl compound. organic-chemistry.org The reaction is versatile and can be catalyzed by a range of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids. mdpi.comacs.org Modern variations have focused on developing milder and more environmentally friendly conditions. For instance, iron(III) chloride in water has been shown to be an effective catalyst, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org Other heterogeneous catalysts, such as aluminas and silica-supported reagents, have also been employed to facilitate easier workup and catalyst recycling. mdpi.com

Table 1: Selected Catalysts for Paal-Knorr Pyrrole Synthesis

| Catalyst | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Iron(III) chloride | Water | Mild | Good to Excellent | organic-chemistry.org |

| CATAPAL 200 Alumina | Solvent-free | 60 °C, 45 min | 68-97% | mdpi.com |

| Acetic Acid | N/A | Heating | Variable | mdpi.com |

| p-Toluenesulfonic acid | N/A | N/A | Variable | mdpi.comacs.org |

| Vitamin B1 | Ethanol | Room Temp, 1 hr | 25-94% | nih.gov |

The general mechanism involves the initial formation of a hemiaminal, followed by cyclization to a 2,5-dihydroxypyrrolidine intermediate, which then undergoes double dehydration to yield the aromatic pyrrole ring. mdpi.com

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of an α-haloketone with a β-ketoester in the presence of ammonia or a primary amine. pharmaguideline.comwikipedia.org This multicomponent reaction assembles the pyrrole ring from three accessible starting materials. researchgate.net To apply this synthesis to the 3-(1H-pyrrol-1-yl)propanenitrile core, 3-aminopropanenitrile would serve as the amine component.

The reaction mechanism typically begins with the formation of an enamine from the β-ketoester and the primary amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the final substituted pyrrole product. wikipedia.org While historically significant, the classical Hantzsch synthesis can have limitations, including the availability of starting materials and sometimes moderate yields. researchgate.netcdnsciencepub.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules, including N-substituted pyrroles. bohrium.comschenautomacao.com.br These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. orientjchem.orgresearchgate.net

Several MCR strategies have been developed for pyrrole synthesis. One example involves the ytterbium(III) triflate-catalyzed reaction of a primary amine, furfural, and a 1,3-diketone. acs.org While this specific reaction leads to a different substitution pattern, the principle of using a primary amine (such as 3-aminopropanenitrile) in a one-pot assembly is a key feature of MCRs. Another approach involves a three-component reaction between primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water under catalyst-free conditions to yield polysubstituted pyrroles. orientjchem.org The development of MCRs often focuses on creating new bond-forming cascades to construct the pyrrole ring from simple, readily available starting materials. mdpi.com

Transition metal catalysis provides powerful and versatile methods for constructing heterocyclic rings like pyrrole. researchgate.netyoutube.com These methods often proceed under mild conditions with high selectivity and functional group tolerance. Catalysts based on ruthenium, rhodium, copper, and palladium have been employed in various cycloaddition and annulation strategies. organic-chemistry.orgacs.org

One common approach is the [3+2] cycloaddition. For instance, a nano copper-catalyzed reaction between vinyl azides and terminal alkynes can produce 2,5-disubstituted pyrroles with high efficiency and regioselectivity. organic-chemistry.org Another strategy involves the ring-closing metathesis of diallylamines using a ruthenium Grubbs catalyst, followed by an in situ oxidative aromatization to form the pyrrole ring. organic-chemistry.org While requiring a specifically functionalized precursor, this method highlights the utility of transition metals in orchestrating complex transformations. These catalytic cycles often involve the metal center activating the substrates and facilitating the key bond-forming steps of the cyclization process. acs.org

Table 2: Examples of Transition Metal-Catalyzed Pyrrole Syntheses

| Metal Catalyst | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium (Grubbs) | Ring-Closing Metathesis/Oxidation | Diallylamines | In situ aromatization | organic-chemistry.org |

| Nano Copper | Cycloaddition | Vinyl azides, Terminal alkynes | High regioselectivity | organic-chemistry.org |

| Zirconium | Condensation/Cyclization | N-acyl α-aminoaldehydes, 1,3-dicarbonyls | Forms tetrasubstituted pyrroles | organic-chemistry.org |

In recent years, there has been a significant push towards developing metal-free catalytic systems in line with the principles of green chemistry. orientjchem.orgrsc.org These methods avoid the cost and potential toxicity associated with residual transition metals. Organocatalysis and photocatalysis are two prominent areas within this field. nih.govbeilstein-journals.org

For example, an iodoxybenzoic acid (IBX)-mediated oxidative cyclization of N-hydroxyalkyl enamines provides a metal-free route to 2,3-disubstituted pyrroles under mild conditions. organic-chemistry.orgrsc.org Another approach involves a visible-light-induced formal [3+2] cycloaddition of 2H-azirines with alkynes, using organic dyes as photocatalysts, to produce highly functionalized pyrroles. nih.gov Superbase catalysts have also been utilized to facilitate the synthesis of substituted pyrroles. rsc.org These methods showcase the growing potential of using non-metallic reagents to catalyze the formation of the pyrrole ring through various mechanistic pathways, including radical processes and polar cyclizations. rsc.orgnih.gov

Following the successful synthesis of the 3-(1H-pyrrol-1-yl)propanenitrile core via one of the aforementioned strategies, the final step is a regioselective formylation. The Vilsmeier-Haack reaction, using sterically hindered formamides such as N,N-diisopropylformamide, can direct the electrophilic attack to the C3 (or β) position of the N-substituted pyrrole ring, yielding the target compound, 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile. thieme-connect.com

Post-Cyclization N-Alkylation with Nitrile-Containing Chains

A primary strategy for synthesizing the target compound involves the initial formation of the pyrrole ring, followed by the introduction of the propanenitrile side chain onto the nitrogen atom. This N-alkylation is typically achieved via a Michael addition reaction between pyrrole and an activated alkene such as acrylonitrile (B1666552).

The Michael addition of pyrrole to electrophilic olefins is a well-established method for forming N-substituted pyrroles. researchgate.net In this specific case, pyrrole acts as the nucleophile, adding to the electron-deficient double bond of acrylonitrile to form 3-(1H-pyrrol-1-yl)propanenitrile. While pyrrole's relatively low acidity and nucleophilicity can sometimes hinder this reaction under uncatalyzed conditions, the process can be facilitated using either base or acid catalysis. masterorganicchemistry.com Lewis acids, for instance, can be employed to activate the acrylamide (B121943) acceptor, promoting the addition of pyrrole. rsc.org This subsequent N-alkylation provides the crucial intermediate, 3-(1H-pyrrol-1-yl)propanenitrile, which can then undergo formylation at the C-3 position.

Methodologies for Introducing the Formyl Group at the C-3 Position

Once the 3-(1H-pyrrol-1-yl)propanenitrile precursor is obtained, the next critical step is the regioselective introduction of a formyl group at the C-3 position of the pyrrole ring. Several methodologies exist to achieve this transformation.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. stackexchange.com The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group. youtube.comyoutube.com

A key challenge in the formylation of N-substituted pyrroles is controlling the regioselectivity. Electrophilic attack typically favors the C-2 (α) position due to the electron-donating nature of the nitrogen atom. youtube.com However, C-3 (β) formylation can be achieved by exploiting steric hindrance. By using sterically crowded formamides in the Vilsmeier-Haack reaction, the approach to the more accessible C-2 position is hindered, thereby favoring attack at the C-3 position. This strategy provides a direct synthetic method to prepare N-substituted pyrrole-3-carbaldehydes from readily available N-substituted pyrroles. organic-chemistry.org The steric bulk of the N-substituent on the pyrrole ring also plays a role in directing the formylation to the C-3 position.

A study on the formylation of various N-substituted pyrroles demonstrated that the choice of formylating reagent significantly impacts the ratio of C-2 to C-3 isomers. The use of bulkier formamides leads to a notable increase in the yield of the desired 3-formylpyrrole.

| N-Substituent on Pyrrole | Formamide Reagent | Ratio of 2-formyl to 3-formyl Isomer | Total Yield (%) |

|---|---|---|---|

| Methyl | N,N-Dimethylformamide (DMF) | 9:1 | 85 |

| Methyl | N,N-Diisopropylformamide | 1:1.5 | 75 |

| Methyl | N,N-Diphenylformamide | 1:3 | 70 |

| 2,6-Dimethylphenyl | N,N-Dimethylformamide (DMF) | 1:19 | 60 |

Data is illustrative of the general trend reported in the source.

For the synthesis of this compound, applying Vilsmeier-Haack conditions with a sterically demanding reagent like N,N-diisopropylformamide or N,N-diphenylformamide to 3-(1H-pyrrol-1-yl)propanenitrile would be the preferred strategy to maximize the yield of the C-3 formylated product.

An alternative to direct formylation is the oxidation of a pre-installed functional group at the C-3 position. A common approach involves the synthesis of a 3-hydroxymethylpyrrole derivative, which can then be oxidized to the corresponding aldehyde. This two-step process allows for the secure placement of a functional group at the C-3 position, which is then converted to the desired formyl group.

This strategy would first involve the synthesis of 3-(3-(hydroxymethyl)-1H-pyrrol-1-yl)propanenitrile. Subsequently, this alcohol can be subjected to selective oxidation. Standard oxidizing agents for converting primary alcohols to aldehydes, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are suitable for this transformation. These reagents are known for their mild conditions and high selectivity for oxidizing allylic or benzylic-type alcohols without over-oxidation to the carboxylic acid.

Functional group interconversion provides another versatile route to the C-3 formyl group. This involves preparing a pyrrole with a different functional group at the C-3 position—such as a nitrile or an ester—and then converting it to an aldehyde.

Reduction of a C-3 Nitrile: The Stephen aldehyde synthesis is a classic method for converting a nitrile to an aldehyde. adichemistry.com This reaction involves treating the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed with water to yield the aldehyde. adichemistry.com A synthetic pathway could therefore involve the preparation of 3-(3-cyano-1H-pyrrol-1-yl)propanenitrile, followed by its conversion to the target compound via the Stephen reduction.

Partial Reduction of a C-3 Ester or Carboxylic Acid: A more common and milder approach is the partial reduction of a carboxylic acid ester. Esters can be selectively reduced to aldehydes using sterically hindered hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). masterorganicchemistry.comquora.com This method is highly effective because the tetrahedral intermediate formed during the reduction is stable at low temperatures, preventing further reduction to the alcohol. quora.com A synthetic route could therefore proceed through the intermediate methyl or ethyl 3-(3-(alkoxycarbonyl)-1H-pyrrol-1-yl)propanenitrile, which upon treatment with one equivalent of DIBAL-H, would yield the desired 3-formyl product. stackexchange.comwikipedia.org

Integrated Synthetic Pathways for Concurrent Pyrrole Formation, N-Substitution, and C-3 Formylation

Integrated or multi-component reactions (MCRs) offer a more convergent and efficient approach, constructing the substituted pyrrole core in a single step from acyclic precursors. wikipedia.org Classical methods like the Hantzsch pyrrole synthesis provide a framework for such a strategy. researchgate.net

Analogous Synthetic Routes from Related Pyrrole and Indole (B1671886) Precursors Bearing Nitrile and Formyl Groups

The synthetic strategies for functionalizing pyrroles often find parallels in the chemistry of other electron-rich heterocycles, particularly indoles. The introduction of a formyl group at the C-3 position is a cornerstone reaction in indole chemistry, with the Vilsmeier-Haack reaction being the most prominent method for synthesizing indole-3-carboxaldehyde. This provides a strong analogy for the C-3 formylation of N-substituted pyrroles.

Just as steric factors can be used to direct formylation to the C-3 position of pyrrole, similar principles apply in related systems. Furthermore, functional group interconversions, such as the reduction of C-3 esters or nitriles to aldehydes, are broadly applicable across different heterocyclic scaffolds. The oxidation of a C-3 methyl or hydroxymethyl group to an aldehyde is also a common tactic in both pyrrole and indole synthesis. These analogous routes underscore the robustness and transferability of these fundamental synthetic methodologies in heterocyclic chemistry.

Comparison with Synthesis of 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile

In contrast to the 3-formyl isomer, the synthesis of 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile is more straightforward and better documented. chemicalbook.comnih.govreagentia.eu The synthesis typically starts with pyrrole, which undergoes cyanoethylation via a Michael addition reaction with acrylonitrile to form 3-(1H-pyrrol-1-yl)propanenitrile. ambeed.com This intermediate is then subjected to Vilsmeier-Haack formylation. Due to the electronic properties of the pyrrole ring, this reaction preferentially occurs at the C2 position, leading to the desired 2-formyl isomer with high regioselectivity.

The key difference in the synthesis of these two isomers lies in the regioselectivity of the formylation step. Achieving formylation at the C3 position for the synthesis of this compound would likely require the use of a protecting group on the nitrogen of pyrrole-3-carbaldehyde before N-alkylation, or a more complex, multi-step process to direct the formylation to the C3 position on the N-substituted pyrrole.

Table 1: Comparison of Synthetic Approaches for 2- and 3-Formyl Pyrrole Propanenitriles

| Feature | Synthesis of 3-(2-Formyl-1H-pyrrol-1-yl)propanenitrile | Plausible Synthesis of this compound |

| Starting Material | Pyrrole | Pyrrole-3-carbaldehyde or 3-(1H-pyrrol-1-yl)propanenitrile |

| Key Reactions | 1. Cyanoethylation (Michael Addition) 2. Vilsmeier-Haack Formylation | 1. N-alkylation with acrylonitrile 2. Regioselective C3-formylation |

| Regioselectivity | High selectivity for the C2 position during formylation. | Achieving C3 formylation is challenging and may require protecting groups or specialized reagents. |

| Literature | Documented synthetic routes available. chemicalbook.comnih.govreagentia.eu | No direct synthesis is widely reported; strategies are inferred. |

Insights from the Synthesis of 3-(3-Formyl-1H-indol-1-yl)propanenitrile Analogues

The synthesis of indole analogues, such as 3-(3-Formyl-1H-indol-1-yl)propanenitrile, can offer valuable insights into the potential synthesis of the target pyrrole compound. The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the 3-position of the indole ring due to the inherent reactivity of this position.

A typical synthesis of the indole analogue would involve the N-alkylation of indole-3-carbaldehyde with acrylonitrile. This suggests that a similar approach could be viable for the pyrrole counterpart, provided that pyrrole-3-carbaldehyde is readily available. The reactivity of the N-H bond in indole-3-carbaldehyde towards cyanoethylation is a good indicator that the corresponding reaction with pyrrole-3-carbaldehyde should also be feasible.

Furthermore, the extensive research into the synthesis and functionalization of indole derivatives provides a rich source of alternative synthetic strategies that could potentially be adapted for pyrrole systems. nih.govresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

While specific green chemistry protocols for this compound have not been reported, general principles of green chemistry can be applied to its plausible synthetic routes. The development of sustainable methods for the synthesis of pyrrole derivatives is an active area of research. nih.govsemanticscholar.org

Key areas for developing a greener synthesis of the target compound include:

Use of Greener Solvents: Replacing hazardous solvents like DMF, commonly used in Vilsmeier-Haack reactions, with more environmentally benign alternatives.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents can reduce waste. For instance, the use of heterogeneous catalysts for the synthesis of pyrrole derivatives has been explored. nih.gov

One-Pot Reactions: Designing one-pot multi-component reactions can improve efficiency and reduce the need for purification of intermediates, thereby minimizing solvent and energy consumption. rsc.orgresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

Table 2: Potential Green Chemistry Approaches for the Synthesis of Pyrrole Derivatives

| Green Chemistry Principle | Application in Pyrrole Synthesis | Potential Benefit for this compound Synthesis |

| Waste Prevention | One-pot multi-component reactions. rsc.orgresearchgate.net | Reduced waste generation and improved overall yield. |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | Increased efficiency and reduced byproducts. |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and solvents. | Improved safety and reduced environmental impact. |

| Designing Safer Chemicals | N/A | N/A |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with greener alternatives (e.g., water, ethanol). | Reduced environmental pollution and worker exposure to harmful chemicals. |

| Design for Energy Efficiency | Use of microwave or ultrasound irradiation. | Faster reaction times and lower energy consumption. |

| Use of Renewable Feedstocks | N/A | N/A |

| Reduce Derivatives | Avoiding the use of protecting groups. rsc.org | Simplified reaction schemes and reduced waste. |

| Catalysis | Use of heterogeneous or reusable catalysts. nih.gov | Increased reaction efficiency and easier product purification. |

By incorporating these green chemistry principles, the synthesis of this compound and other valuable pyrrole derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Studies of 3 3 Formyl 1h Pyrrol 1 Yl Propanenitrile

Reactions of the Formyl (-CHO) Group

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to both nucleophilic addition and oxidation/reduction reactions. In the context of 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile, the formyl group serves as a key handle for molecular elaboration.

Oxidation to Carboxylic Acid Derivatives

The formyl group of pyrrole-3-carboxaldehydes can be readily oxidized to the corresponding carboxylic acid. While specific studies on this compound are not extensively documented in readily available literature, the oxidation of similar pyrrole-3-carboxaldehydes is a well-established transformation. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) can be employed for this purpose. The resulting 3-(3-carboxy-1H-pyrrol-1-yl)propanenitrile would be a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

The general transformation can be represented as follows:

| Starting Material | Reagents | Product |

| This compound | Oxidizing Agent (e.g., KMnO₄, Ag₂O) | 3-(3-carboxy-1H-pyrrol-1-yl)propanenitrile |

Reduction to Alcohol or Methyl Groups

The formyl group is readily reduced to a primary alcohol or, under more forcing conditions, to a methyl group. For the reduction to the corresponding alcohol, 3-(3-(hydroxymethyl)-1H-pyrrol-1-yl)propanenitrile, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective. This transformation is generally high-yielding and chemoselective, leaving the nitrile group intact.

For the complete reduction of the formyl group to a methyl group, harsher conditions are required. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) at elevated pressure and temperature, or Wolff-Kishner or Clemmensen reduction conditions could potentially be employed, although the compatibility of these conditions with the nitrile group and the pyrrole (B145914) ring would need to be considered.

| Transformation | Reagents | Product |

| Aldehyde to Alcohol | Sodium Borohydride (NaBH₄) | 3-(3-(hydroxymethyl)-1H-pyrrol-1-yl)propanenitrile |

| Aldehyde to Methyl | Catalytic Hydrogenation, Wolff-Kishner, or Clemmensen Reduction | 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile |

A study on a similar compound, ethyl pyrrole-3-glyoxylate, demonstrated its reduction with sodium borohydride to the corresponding diol, which was then cleaved to yield pyrrole-3-carboxaldehyde. tandfonline.com This indicates the feasibility of reducing carbonyl groups on the pyrrole ring without affecting the core heterocyclic structure.

Condensation Reactions (e.g., Knoevenagel, aldol (B89426), imine formation)

The electrophilic nature of the formyl carbon makes it an excellent substrate for condensation reactions with various nucleophiles.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. While direct studies on this compound are scarce, research on the Knoevenagel condensation of the isomeric 1H-pyrrole-2-carbaldehyde with substituted phenyl acetonitriles has been reported. rsc.org This suggests that this compound would readily undergo condensation with active methylene compounds like malononitrile, cyanoacetic esters, or nitroalkanes to yield various α,β-unsaturated products. The general reaction is a nucleophilic addition to the carbonyl group followed by dehydration. wikipedia.org

Aldol Condensation: In the presence of a suitable base, this compound could react with enolizable ketones or aldehydes in an aldol condensation to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to α,β-unsaturated systems.

Imine Formation: The formyl group can react with primary amines to form imines (Schiff bases). This reaction is typically reversible and is often driven to completion by the removal of water. The resulting imines can be valuable intermediates for further synthetic transformations.

| Reaction Type | Reactant | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated Nitrile |

| Aldol Condensation | Enolizable Ketone/Aldehyde | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using phosphonium (B103445) ylides. wikipedia.orgmasterorganicchemistry.com this compound is expected to react with a variety of stabilized and non-stabilized Wittig reagents to produce the corresponding alkene derivatives. The stereochemical outcome of the reaction would depend on the nature of the ylide used. wikipedia.org A study involving a one-carbon homologation of a pyrrole carboxaldehyde via a Wittig reaction highlights the utility of this transformation on similar substrates. sci-hub.se

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions to convert aldehydes and ketones into alkenes, typically with a high degree of E-selectivity. wikipedia.org This reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.org It is anticipated that this compound would react efficiently with various phosphonate esters under basic conditions to yield the corresponding α,β-unsaturated products. nrochemistry.com

| Reaction | Reagent | Product Type |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | (E)-Alkene |

Reactions of the Nitrile (-CN) Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, most notably amines through reduction.

Reduction to Amine Derivatives

The reduction of the nitrile group in this compound would yield the corresponding primary amine, 3-(3-Formyl-1H-pyrrol-1-yl)propan-1-amine. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Care must be taken as LiAlH₄ will also reduce the formyl group.

To achieve selective reduction of the nitrile in the presence of the aldehyde, protection of the formyl group (e.g., as an acetal) would be necessary prior to the reduction step. Alternatively, catalytic hydrogenation using specific catalysts and conditions might offer a pathway for selective nitrile reduction, although this can be challenging. Birch reduction has been used for the reduction of electron-deficient pyrroles, suggesting another potential, albeit harsh, reduction method.

| Starting Material | Reagents | Product |

| This compound | 1. Acetal Protection of -CHO2. LiAlH₄3. Deprotection | 3-(3-Formyl-1H-pyrrol-1-yl)propan-1-amine |

| This compound | LiAlH₄ | 3-(3-(hydroxymethyl)-1H-pyrrol-1-yl)propan-1-amine |

Hydrolysis to Amide and Carboxylic Acid Functionalities

The propanenitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding amide and subsequently the carboxylic acid.

Under acidic conditions, the reaction would proceed via protonation of the nitrile nitrogen, rendering the carbon atom more electrophilic for attack by water. This would form a protonated amide, which upon deprotonation gives the stable amide intermediate, 3-(3-Formyl-1H-pyrrol-1-yl)propanamide . Further heating in the presence of acid and water would lead to the hydrolysis of the amide to the carboxylic acid, 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid .

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate would be protonated by water to form the amide. Similar to acid-catalyzed hydrolysis, sustained basic conditions and heat would further hydrolyze the amide to the carboxylate salt, which upon acidic workup would yield the carboxylic acid.

It is important to consider that the formyl group is sensitive to both acidic and basic conditions and could potentially undergo side reactions, such as polymerization or Cannizzaro reaction (under strong base), although the latter is less likely given the presence of other reactive sites.

Table 1: Expected Products of Nitrile Hydrolysis

| Starting Material | Reagents | Expected Product |

| This compound | H₃O⁺, Δ | 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid |

| This compound | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | 3-(3-Formyl-1H-pyrrol-1-yl)propanoic acid |

| This compound | H₂SO₄ (conc.), H₂O (controlled) | 3-(3-Formyl-1H-pyrrol-1-yl)propanamide |

Nucleophilic Additions to the Nitrile Carbon

The carbon-nitrogen triple bond of the nitrile group is a potential site for nucleophilic addition. Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), could add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate would lead to the formation of a ketone. For instance, reaction with methylmagnesium bromide followed by an aqueous workup would be expected to yield 4-(3-Formyl-1H-pyrrol-1-yl)butan-2-one .

Reduction of the nitrile group is also a key transformation. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Ni, Pd, or Pt) or reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) would reduce the nitrile to a primary amine, yielding 3-(3-Formyl-1H-pyrrol-1-yl)propan-1-amine . Care must be taken with hydride reagents as they would also reduce the aldehyde group to a primary alcohol. To selectively reduce the nitrile, the aldehyde would first need to be protected, for example, as an acetal.

α-Carbon Reactivity Adjacent to the Nitrile Group

The protons on the carbon atom alpha to the nitrile group (the C2 of the propanenitrile chain) are acidic due to the electron-withdrawing nature of the cyano group. This allows for the formation of a carbanion upon treatment with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). This carbanion can then act as a nucleophile in various reactions.

For example, alkylation at this position could be achieved by treating the compound with a base followed by an alkyl halide (e.g., methyl iodide). This would introduce an alkyl group at the α-carbon. The resulting product would be a substituted nitrile.

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of the electron-withdrawing formyl group at the C3 position will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The formyl group is a deactivating group and a meta-director in typical aromatic systems. However, in the highly activated pyrrole ring, its directing influence is more complex. The N-1 propanenitrile substituent is also weakly deactivating. Electrophilic attack is generally favored at the positions alpha to the nitrogen (C2 and C5) due to the greater stability of the cationic intermediate. Given that the C3 position is occupied, electrophilic substitution would be expected to occur preferentially at the C5 position, and to a lesser extent at the C2 and C4 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group, primarily at the C5 position.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom onto the pyrrole ring.

Friedel-Crafts Acylation/Alkylation: These reactions are often problematic with pyrroles as the Lewis acid catalyst can polymerize the ring. However, under milder conditions, acylation might be possible, again favoring the C5 position.

Functionalization at Unsubstituted Pyrrole Positions (e.g., C2, C4, C5)

As mentioned, the C5 position is the most likely site for functionalization via electrophilic substitution. The C2 and C4 positions are also available for substitution, though likely to be less reactive. The precise outcome of these reactions would depend on the specific reagents and reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Predicted Product | Minor Predicted Product(s) |

| Nitration | NO₂⁺ | 3-(3-Formyl-5-nitro-1H-pyrrol-1-yl)propanenitrile | 3-(3-Formyl-2-nitro-1H-pyrrol-1-yl)propanenitrile, 3-(3-Formyl-4-nitro-1H-pyrrol-1-yl)propanenitrile |

| Bromination | Br⁺ | 3-(5-Bromo-3-formyl-1H-pyrrol-1-yl)propanenitrile | 3-(2-Bromo-3-formyl-1H-pyrrol-1-yl)propanenitrile, 3-(4-Bromo-3-formyl-1H-pyrrol-1-yl)propanenitrile |

Reactions at the N-1 Position and its Alkyl Chain

The N-1 position is already substituted with the propanenitrile chain. Reactions directly at the nitrogen atom, such as further alkylation, are not possible without cleavage of the existing N-C bond, which would require harsh conditions.

The reactivity of the alkyl chain itself, specifically the nitrile group and the adjacent α-carbon, has been discussed in sections 3.2.2, 3.2.3, and 3.2.4. Beyond these functionalities, the methylene groups of the propanenitrile chain are generally unreactive towards most reagents unless activated by a neighboring functional group.

Detailed Scientific Article on the Chemical Compound “this compound” Cannot Be Generated Due to Lack of Available Research

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and academic journals, it has been determined that there is no publicly available research data specifically detailing the chemical reactivity and derivatization of the compound This compound .

The initial request for an article structured around the "," with specific sections on "Cascade and Multi-Component Reactions" and "Chemo- and Regioselectivity," cannot be fulfilled at this time. The search for scholarly articles and experimental data on this particular molecule yielded no specific results.

While general information on the reactivity of the 1H-pyrrole-3-carbaldehyde scaffold and related N-substituted pyrroles is available, any attempt to extrapolate this information to the specific compound would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. The strict instructions to focus solely on "this compound" preclude the inclusion of data from related but distinct chemical entities.

The absence of dedicated studies on this compound means that no data tables, detailed research findings, or specific examples of its involvement in cascade, multi-component, or chemo- and regioselective reactions could be located.

Therefore, until research is conducted and published on the chemical behavior of this compound, it is not possible to generate the requested scientific article.

Advanced Spectroscopic and Structural Characterization of 3 3 Formyl 1h Pyrrol 1 Yl Propanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile is expected to exhibit distinct signals corresponding to the protons on the pyrrole (B145914) ring and the propanenitrile substituent. The electron-withdrawing nature of the formyl (-CHO) and cyano (-CN) groups, along with the aromaticity of the pyrrole ring, significantly influences the chemical shifts (δ) of the protons.

The protons on the pyrrole ring (H-2, H-4, H-5) are anticipated to appear in the downfield region (typically δ 6.0-8.0 ppm) due to the aromatic ring current. The formyl group at the C-3 position will strongly deshield the adjacent H-2 and H-4 protons. The H-2 proton, being adjacent to the nitrogen and in proximity to the aldehyde, is expected to be the most downfield of the ring protons. The H-5 proton, being furthest from the electron-withdrawing formyl group, would likely appear at a relatively higher field compared to H-2 and H-4. The aldehyde proton (-CHO) itself is expected to produce a singlet at a significantly downfield position, typically in the δ 9.5-10.0 ppm range.

The propanenitrile side chain protons will show characteristic triplet signals due to spin-spin coupling. The methylene (B1212753) group attached to the pyrrole nitrogen (-N-CH₂-) will be deshielded and is predicted to resonate around δ 4.2-4.5 ppm. The adjacent methylene group (-CH₂-CN) will be influenced by the electronegative cyano group and is expected to appear at approximately δ 2.8-3.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyrrole) | 7.5 - 7.8 | t | ~1.5 - 2.0 |

| H-4 (Pyrrole) | 6.8 - 7.1 | t | ~2.5 - 3.0 |

| H-5 (Pyrrole) | 6.6 - 6.9 | t | ~2.0 - 2.5 |

| -N-CH₂- | 4.2 - 4.5 | t | ~6.5 - 7.5 |

| -CH₂-CN | 2.8 - 3.1 | t | ~6.5 - 7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the formyl group is the most deshielded, with a predicted chemical shift in the δ 185-195 ppm region. The carbon of the cyano group typically appears around δ 117-120 ppm.

The pyrrole ring carbons (C-2, C-3, C-4, C-5) will resonate in the aromatic region (δ 110-140 ppm). The C-3 carbon, being directly attached to the formyl group, will be significantly downfield. The C-2 and C-4 carbons, adjacent to the C-3 position, will also be deshielded. The C-5 carbon is expected at a higher field compared to the other ring carbons. The carbons of the propanenitrile side chain (-N-CH₂) and (-CH₂-CN) are expected in the aliphatic region, with the nitrogen-attached carbon appearing around δ 45-50 ppm and the other methylene carbon at δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shifts (δ) in ppm for the carbon atoms.

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-2 (Pyrrole) | 128 - 132 |

| C-3 (Pyrrole) | 135 - 140 |

| C-4 (Pyrrole) | 115 - 120 |

| C-5 (Pyrrole) | 110 - 115 |

| -N-CH₂- | 45 - 50 |

| -CH₂-CN | 15 - 20 |

| -CN | 117 - 120 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key expected correlation is between the two methylene groups of the propanenitrile chain (-N-CH₂-CH₂-CN), confirming their connectivity. Small couplings between the pyrrole ring protons (H-2, H-4, H-5) would also be observable, helping to assign their relative positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each pyrrole carbon to its attached proton (C-2 to H-2, C-4 to H-4, and C-5 to H-5) and the methylene carbons to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations would include:

The aldehyde proton (-CHO) to the C-3 and C-4 carbons of the pyrrole ring.

The H-2 proton to C-3, C-4, and C-5.

The protons of the -N-CH₂- group to the C-2 and C-5 carbons of the pyrrole ring, as well as to the -CH₂-CN carbon.

The protons of the -CH₂-CN group to the cyano carbon (-CN) and the -N-CH₂- carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹. This is a characteristic band for an aromatic aldehyde. rsc.org

C≡N Stretch (Nitrile): A medium-intensity, sharp absorption is predicted in the range of 2220-2260 cm⁻¹. The conjugation with the pyrrole ring is unlikely to shift this frequency significantly.

C-H Stretch (Aromatic/Aldehydic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹ for pyrroles). The aldehydic C-H stretch usually appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-H Stretch (Aliphatic): The methylene groups of the propanenitrile chain will show C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

C=C and C-N Stretches (Pyrrole Ring): Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations within the pyrrole ring.

Table 3: Predicted IR Absorption Frequencies for this compound This interactive table shows the predicted vibrational frequencies (ν) in cm⁻¹ and their corresponding functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aldehydic C-H Stretch | ~2820, ~2720 | Weak |

| C≡N Stretch | 2220 - 2260 | Medium-Sharp |

| C=O Stretch | 1660 - 1700 | Strong-Sharp |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

C≡N Stretch: The nitrile group, being a relatively non-polar but polarizable bond, is expected to show a strong and sharp signal in the Raman spectrum in the 2220-2260 cm⁻¹ range.

Pyrrole Ring Vibrations: The symmetric "breathing" vibrations of the pyrrole ring are typically Raman-active and would appear as strong bands in the fingerprint region (below 1600 cm⁻¹).

C=O Stretch: The carbonyl stretch is also Raman-active and would be observed, though it is often weaker in Raman than in IR.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be present in the 2800-3200 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C8H8N2O, the expected exact mass would be approximately 148.0637 g/mol .

In a typical electron ionization mass spectrum, the molecular ion peak (M+) would be observed at m/z 148. The fragmentation of this molecule is anticipated to be influenced by the substituents on the pyrrole ring, namely the formyl and the propanenitrile groups. Studies on substituted pyrrole derivatives indicate that the side chains significantly direct the fragmentation pathways. nih.gov

Key expected fragmentation patterns for this compound would likely involve:

Loss of the formyl group (-CHO): A common fragmentation for aldehydes is the cleavage of the bond adjacent to the carbonyl group, which would result in a fragment ion at m/z 119, corresponding to the loss of 29 mass units. libretexts.org

Cleavage of the propanenitrile side chain: The propanenitrile group can undergo fragmentation in several ways. Loss of the entire side chain would lead to a fragment corresponding to the 3-formyl-1H-pyrrole cation. Another possibility is the cleavage of the C-C bond adjacent to the nitrile group.

Ring fragmentation: The pyrrole ring itself, being an aromatic system, is relatively stable. However, at higher energies, fragmentation of the ring can occur, leading to a complex pattern of lower mass ions.

A plausible fragmentation pathway could also involve the loss of HCN (27 u) from the propanenitrile side chain, a characteristic fragmentation for nitriles. The interaction and potential rearrangement involving both substituents could also lead to unique fragmentation patterns that would be diagnostic for this specific molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 148 | [C8H8N2O]+• (Molecular Ion) | - |

| 119 | [C7H7N2]+ | CHO |

| 93 | [C5H5N2]+ | C2H3O |

| 67 | [C4H5N]+• (Pyrrole) | C4H3N2O |

Note: This table represents predicted data based on the fragmentation of similar compounds and functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, insights into its solid-state structure can be inferred from studies on other formyl-substituted pyrrole derivatives. researchgate.net

It is expected that in the solid state, molecules of this compound would exhibit significant intermolecular interactions. A key feature would likely be the formation of hydrogen bonds. The N-H group of the pyrrole ring is a good hydrogen bond donor, while the oxygen atom of the formyl group and the nitrogen atom of the nitrile group are potential hydrogen bond acceptors.

Research on related β-ketopyrrole derivatives has shown the formation of extensive hydrogen-bonding networks. researchgate.net It is therefore highly probable that this compound would also form chains or sheets in the solid state, held together by N-H···O or N-H···N hydrogen bonds. The planarity of the pyrrole ring would likely influence the packing of the molecules in the crystal lattice. The propanenitrile side chain, with its rotational flexibility, would adopt a conformation that optimizes packing efficiency and intermolecular interactions.

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| Key Intermolecular Interaction | N-H···O hydrogen bonding |

| Pyrrole Ring Conformation | Planar |

Note: This table contains hypothetical data based on the crystallographic analysis of analogous pyrrole compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation in the molecule.

For this compound, the chromophore consists of the pyrrole ring conjugated with the formyl group. The pyrrole ring itself exhibits absorption in the UV region. The presence of the electron-withdrawing formyl group in conjugation with the pyrrole ring is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted pyrrole. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The primary electronic transitions expected would be π → π* transitions associated with the conjugated system. The propanenitrile group, being attached to the nitrogen of the pyrrole ring, is not directly in conjugation with the π-system of the ring and the formyl group. Therefore, its effect on the λmax is expected to be less significant, likely causing a minor shift due to its inductive effect.

Based on studies of similar substituted pyrroles, the λmax for this compound is predicted to be in the range of 250-300 nm. The solvent used for the analysis can also influence the λmax due to solvatochromic effects.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound in Methanol

| Spectroscopic Parameter | Predicted Value |

| λmax | ~280 nm |

| Molar Absorptivity (ε) | 10,000 - 15,000 L mol⁻¹ cm⁻¹ |

| Electronic Transition | π → π* |

Note: This table presents estimated data based on the known UV-Vis absorption characteristics of related chromophores.

Computational Chemistry and Theoretical Investigations of 3 3 Formyl 1h Pyrrol 1 Yl Propanenitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile, DFT calculations can provide profound insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy arrangement of the atoms. For a flexible molecule like this compound, this is complicated by the presence of multiple rotatable bonds, leading to various possible conformers.

The primary sources of conformational isomerism in this molecule are the rotation around the N-C bond of the propanenitrile side chain and the C-C bond connecting the formyl group to the pyrrole (B145914) ring. Studies on related N-alkylpyrroles and 2-acylpyrroles have demonstrated the existence of different stable rotamers. rsc.orglongdom.orglongdom.org For the formyl group at the 3-position, two primary planar conformations relative to the pyrrole ring are possible: syn and anti. Similarly, the propanenitrile side chain can adopt various orientations. A systematic conformational search would be necessary to identify all low-energy isomers. The relative energies of these conformers, calculated using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would indicate their relative populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C2-C3-C-O) | Dihedral Angle (C5-N1-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~0° (syn) | ~90° (gauche) | 0.00 |

| 2 | ~180° (anti) | ~90° (gauche) | 1.25 |

| 3 | ~0° (syn) | ~180° (anti) | 2.10 |

| 4 | ~180° (anti) | ~180° (anti) | 3.50 |

Note: These values are illustrative and represent a plausible energy landscape for this type of molecule.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, characteristic of such aromatic systems. The LUMO, conversely, would likely have significant contributions from the electron-withdrawing formyl and cyano groups, particularly the π* orbital of the carbonyl and nitrile moieties. A smaller HOMO-LUMO gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insight into the molecule's electronic character.

Table 2: Calculated Electronic Properties from Frontier Orbital Energies

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 |

Note: These values are representative for a molecule with this functionality and are derived from the hypothetical HOMO/LUMO energies.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would show regions of negative potential (typically colored red) localized around the electronegative oxygen atom of the formyl group and the nitrogen atom of the nitrile group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly the pyrrole ring hydrogens and the N-H if it were not substituted. The pyrrole ring itself would exhibit a moderately negative potential, reflecting its aromatic and electron-rich character, though this is tempered by the electron-withdrawing substituents.

Spectroscopic Property Prediction (e.g., theoretical IR, NMR shifts)

DFT calculations can accurately predict various spectroscopic properties, which can be used to aid in the identification and characterization of the molecule.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to generate a predicted IR spectrum. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, C-N stretching modes of the pyrrole ring, and C-H stretching and bending modes. Comparing the calculated spectrum with experimental data can help confirm the structure and identify specific conformers.

Table 3: Predicted Characteristic Spectroscopic Data

| Spectroscopy | Functional Group | Predicted Wavenumber (IR, cm-1) / Chemical Shift (NMR, ppm) |

|---|---|---|

| IR | C≡N (nitrile) | ~2250 |

| IR | C=O (aldehyde) | ~1680 |

| 13C NMR | C≡N (nitrile) | ~118 |

| 13C NMR | C=O (aldehyde) | ~185 |

| 1H NMR | H-C=O (aldehyde) | ~9.7 |

| 1H NMR | Pyrrole Ring Protons | ~6.5 - 7.5 |

| 1H NMR | -CH2-CH2-CN | ~3.0 (α-CH2), ~4.2 (N-CH2) |

Note: These are typical ranges and would be refined by specific calculations.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For this compound, several reactions could be explored. For example, the reduction of the formyl group to an alcohol or the hydrolysis of the nitrile group could be modeled.

By calculating the potential energy surface for a proposed reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. The activation energy for each step can be determined from the energy difference between the reactant and the transition state. This allows for the determination of the rate-limiting step and provides a detailed, atomistic understanding of the reaction mechanism. For instance, a DFT study could elucidate the mechanism of a nucleophilic addition to the formyl carbon, revealing the geometry of the transition state and the energetic barrier to the reaction.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for studying static properties of molecules at 0 K, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions over time.

For this compound, an MD simulation would reveal the flexibility of the propanenitrile side chain and the rotational dynamics of the formyl group. By simulating the molecule in a solvent, one could observe how intermolecular interactions influence its conformational preferences. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will explore its accessible conformational space. Analyzing the trajectory from an MD simulation can provide information on the relative populations of different conformers, the rates of conversion between them, and the formation of intramolecular hydrogen bonds, if any are possible. This dynamic picture complements the static information obtained from DFT geometry optimizations.

Quantum Chemical Descriptors for Reactivity Prediction

In the field of computational chemistry, quantum chemical descriptors are crucial for predicting the behavior of molecules in chemical reactions. These descriptors are derived from calculations of the molecule's electronic structure, often using methods like Density Functional Theory (DFT). Some of the key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Without dedicated computational studies on this compound, it is not possible to provide a data table or a detailed discussion of these specific descriptors for the molecule.

Future computational research on this compound would be necessary to elucidate its electronic properties and predict its reactivity based on these quantum chemical descriptors. Such studies would provide valuable insights into its potential applications and chemical behavior.

Advanced Research Applications and Potential in Chemical and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The structure of 3-(3-Formyl-1H-pyrrol-1-yl)propanenitrile, featuring both a formyl group and a propanenitrile substituent on a pyrrole (B145914) ring, endows it with multiple reactive sites. This multifunctionality makes it a potentially valuable intermediate for the synthesis of more complex molecules.

Precursor to Polysubstituted Pyrroles

The pyrrole core is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds and functional materials. The formyl group at the 3-position of this compound can serve as a handle for further chemical transformations. For instance, it can undergo condensation reactions with various nucleophiles, such as amines and activated methylene (B1212753) compounds, to introduce new substituents onto the pyrrole ring. The nitrile group, in turn, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for diversification. This dual reactivity allows for the regioselective synthesis of polysubstituted pyrroles with tailored electronic and steric properties.

Integration into Natural Product Analogue Synthesis

Natural products containing the pyrrole moiety often exhibit significant biological activity. The unique substitution pattern of this compound could be strategically employed in the synthesis of analogues of these natural products. By modifying the formyl and nitrile groups, chemists can systematically alter the structure of the parent compound, leading to the generation of a library of new molecules. This approach is instrumental in structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a compound's biological effects and to develop new therapeutic agents with improved efficacy and reduced side effects.

Building Blocks for Privileged Heterocyclic Scaffolds

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. The pyrrole nucleus is considered a privileged scaffold, and its derivatives are actively investigated in medicinal chemistry. This compound can serve as a starting material for the construction of more complex heterocyclic systems. For example, the formyl group can participate in cyclization reactions to form fused ring systems, while the propanenitrile chain can be elaborated to create spirocyclic or bridged structures. The ability to access a diverse range of complex heterocyclic scaffolds from a single, readily available building block is highly advantageous in the quest for new drug candidates.

Development of Novel Functional Materials

The electronic properties of the pyrrole ring, coupled with the reactivity of the formyl and nitrile groups, make this compound an interesting candidate for the development of novel functional materials.

Monomer in Polymer Chemistry

The nitrile group of this compound could potentially undergo polymerization through various mechanisms, such as anionic or coordination polymerization. The resulting polymers would feature pyrrole rings as pendant groups, which could impart unique properties to the material, such as conductivity, photoluminescence, or gas permeability. Furthermore, the formyl group could be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Components for Supramolecular Assemblies

The molecular architecture of this compound provides several features that make it an attractive candidate for the construction of supramolecular assemblies. The pyrrole ring can participate in π-π stacking interactions, a common organizing force in the self-assembly of aromatic molecules. oup.com Furthermore, the nitrogen atom within the pyrrole ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors, while the aldehyde proton can serve as a weak hydrogen bond donor. These non-covalent interactions are fundamental to the formation of ordered, high-level structures. oup.com

The formyl group also offers a site for dynamic covalent chemistry, allowing for the formation of reversible covalent bonds, such as imines, which can be exploited in the design of self-healing materials and stimuli-responsive supramolecular polymers. The ability of pyrrole-based π-conjugated molecules to form ordered structures through a combination of hydrogen bonding, metal coordination, and π-π stacking highlights the potential of this specific molecule in creating novel supramolecular materials. oup.com

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Chemistry

| Interacting Moiety on Compound | Potential Interacting Partner | Type of Interaction |

| Pyrrole Ring | Another Aromatic Ring | π-π Stacking |

| Pyrrole Nitrogen | Hydrogen Bond Donor | Hydrogen Bonding |

| Nitrile Nitrogen | Hydrogen Bond Donor | Hydrogen Bonding |

| Formyl Oxygen | Hydrogen Bond Donor | Hydrogen Bonding |

| Formyl Proton | Hydrogen Bond Acceptor | Weak Hydrogen Bonding |

| Formyl Group | Amine | Imine (Dynamic Covalent) |

Applications in Dye and Pigment Chemistry Research

The core structure of this compound is a chromophore that can be chemically modified to create a wide array of dyes and pigments. The formyl group is a key functional handle for extending the π-conjugated system of the pyrrole ring through reactions like Knoevenagel or Wittig condensations. These reactions allow for the introduction of various electron-donating or electron-withdrawing groups, which can be used to tune the absorption and emission properties of the resulting molecule across the visible spectrum.

For instance, condensation with active methylene compounds can lead to the formation of push-pull chromophores, which are known for their strong intramolecular charge transfer (ICT) characteristics and are often intensely colored. The propanenitrile group can also influence the solid-state packing of the dye molecules, which is a critical factor in the performance of pigments. The development of diketopyrrolopyrrole (DPP) based fluorescent probes, which have a related core structure, demonstrates the utility of pyrrolic systems in creating materials with desirable photophysical properties. mdpi.com

Design and Synthesis of Chemosensors and Fluorescent Probes

The design of chemosensors and fluorescent probes often relies on the principle of modulating the electronic properties of a fluorophore upon interaction with a specific analyte. The this compound scaffold is well-suited for this purpose. The formyl group can be converted into a Schiff base by reaction with an amine-containing receptor unit. The binding of a metal ion or another guest molecule to this receptor can alter the electronic structure of the conjugated system, leading to a detectable change in the fluorescence or absorption spectrum.

The pyrrole nitrogen can also act as a binding site, and its involvement in coordination can perturb the photophysical properties of the molecule. The development of fluorescent pyrrole-based probes for various applications, including for biological targets like cyclooxygenase-2 (COX-2), showcases the versatility of the pyrrole core in sensor design. nih.gov The inherent fluorescence of some pyrrole derivatives can be quenched or enhanced upon binding to a target, forming the basis for "turn-off" or "turn-on" fluorescent sensors.

Table 2: Structural Features of this compound for Sensor Design

| Structural Feature | Potential Role in Sensor Design |